

Probing RNA Tertiary Structure with TBIA in SHAPE-JuMP Experiments: A Technical Guide

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Compound of Interest

Compound Name: TBIA

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This technical guide provides an in-depth exploration of the principles and methodologies underlying the use of trans-bis-isatoic anhydride (**TBIA**) in Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and Juxtaposed Merged Pairs (SHAPE-JuMP) experiments. This powerful technique enables the elucidation of through-space tertiary interactions in RNA molecules, offering critical insights into their structure and function.

Core Principle: Capturing RNA's 3D Architecture

The fundamental principle of **TBIA** in SHAPE-JuMP experiments is to chemically cross-link nucleotides that are in close spatial proximity within the folded three-dimensional structure of an RNA molecule. This is achieved using **TBIA**, a bifunctional electrophile that reacts with the 2'-hydroxyl groups of ribose sugars, which are accessible in conformationally flexible regions of the RNA backbone.

The SHAPE-JuMP methodology leverages this cross-linking to identify long-range interactions. An engineered reverse transcriptase enzyme is used to synthesize complementary DNA (cDNA) from the modified RNA template. A key innovation of this technique is the use of a reverse transcriptase that can "jump" over the **TBIA**-induced cross-link. This "jump" results in a characteristic deletion in the synthesized cDNA strand. By sequencing the cDNA library and aligning the reads to the reference RNA sequence, these deletions can be precisely mapped. The locations of the start and end points of these deletions correspond to the pair of nucleotides that were cross-linked by **TBIA**, thus revealing a through-space interaction.^[1]

To distinguish true cross-linking events from other potential causes of reverse transcriptase drop-off or mutation, a control experiment is typically performed using isatoic anhydride (IA). IA is a monofunctional analog of **TBIA** that can modify a single nucleotide but cannot form cross-links. By comparing the deletion profiles of **TBIA**-treated and IA-treated RNA, researchers can identify deletions that are specifically induced by the cross-linking activity of **TBIA**.^[1]

Experimental Protocols

The following sections outline the key steps in a typical SHAPE-JuMP experiment using **TBIA**.

RNA Preparation and Folding

- **In Vitro Transcription:** The RNA of interest is first transcribed in vitro from a DNA template.
- **Purification:** The transcribed RNA is purified to remove enzymes, unincorporated nucleotides, and other contaminants.
- **Folding:** The purified RNA is folded into its native tertiary structure. This is a critical step, and the folding conditions (e.g., buffer composition, temperature, and the presence of divalent cations like Mg^{2+}) must be optimized for the specific RNA molecule being studied.

TBIA Modification

- **Reagent Preparation:** A stock solution of **TBIA** in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) is prepared immediately before use.
- **Modification Reaction:** The folded RNA is incubated with **TBIA** at a final concentration typically in the millimolar range (e.g., 40 mM). The reaction is usually carried out at 37°C for a defined period, which is determined by the half-life of the **TBIA** reagent. For **TBIA**, which exhibits two-site reactivity, a reaction time of 15 minutes corresponds to approximately five half-lives of the slower reacting moiety.^[1]
- **Control Reaction:** In parallel, a control reaction is performed using the monofunctional reagent isatoic anhydride (IA) under similar conditions. A no-reagent control (e.g., adding only DMSO) is also recommended.
- **Quenching and Purification:** The modification reaction is quenched, and the modified RNA is purified to remove unreacted **TBIA**. This is often achieved using spin columns.^[1]

Reverse Transcription and Library Preparation

- **Primer Annealing:** A reverse transcription primer specific to the RNA of interest is annealed to the modified RNA.
- **Reverse Transcription:** The reverse transcription reaction is performed using an engineered reverse transcriptase (e.g., RT-C8) that possesses the ability to traverse the **TBIA**-induced cross-links.^[1] The reaction conditions, including the concentration of dNTPs and the choice of divalent cation (e.g., $MnCl_2$), are optimized for the specific reverse transcriptase used.
- **cDNA Purification:** The resulting cDNA is purified to remove primers, dNTPs, and enzymes.
- **Library Preparation:** The purified cDNA is then used to prepare a sequencing library. This typically involves adapter ligation and PCR amplification to add the necessary sequences for next-generation sequencing.

Sequencing and Data Analysis

- **Sequencing:** The prepared library is sequenced using a high-throughput sequencing platform. A minimum read depth of 500,000 reads per sample is recommended for robust analysis.^[1]
- **Data Processing:** The raw sequencing reads are processed to trim low-quality bases and remove adapter sequences.
- **Alignment and Deletion Calling:** The processed reads are aligned to the reference RNA sequence. Specialized bioinformatics pipelines, such as ShapeJumper, are used to identify deletions in the aligned reads.^[2]
- **Normalization and Background Subtraction:** The raw deletion frequencies are normalized to the sequencing depth. The deletion frequencies from the control (IA-treated) sample are then subtracted from the **TBIA**-treated sample to identify cross-link-specific deletions.
- **Interaction Mapping:** The identified deletions are mapped onto the secondary or tertiary structure of the RNA to visualize the through-space interactions.

Data Presentation

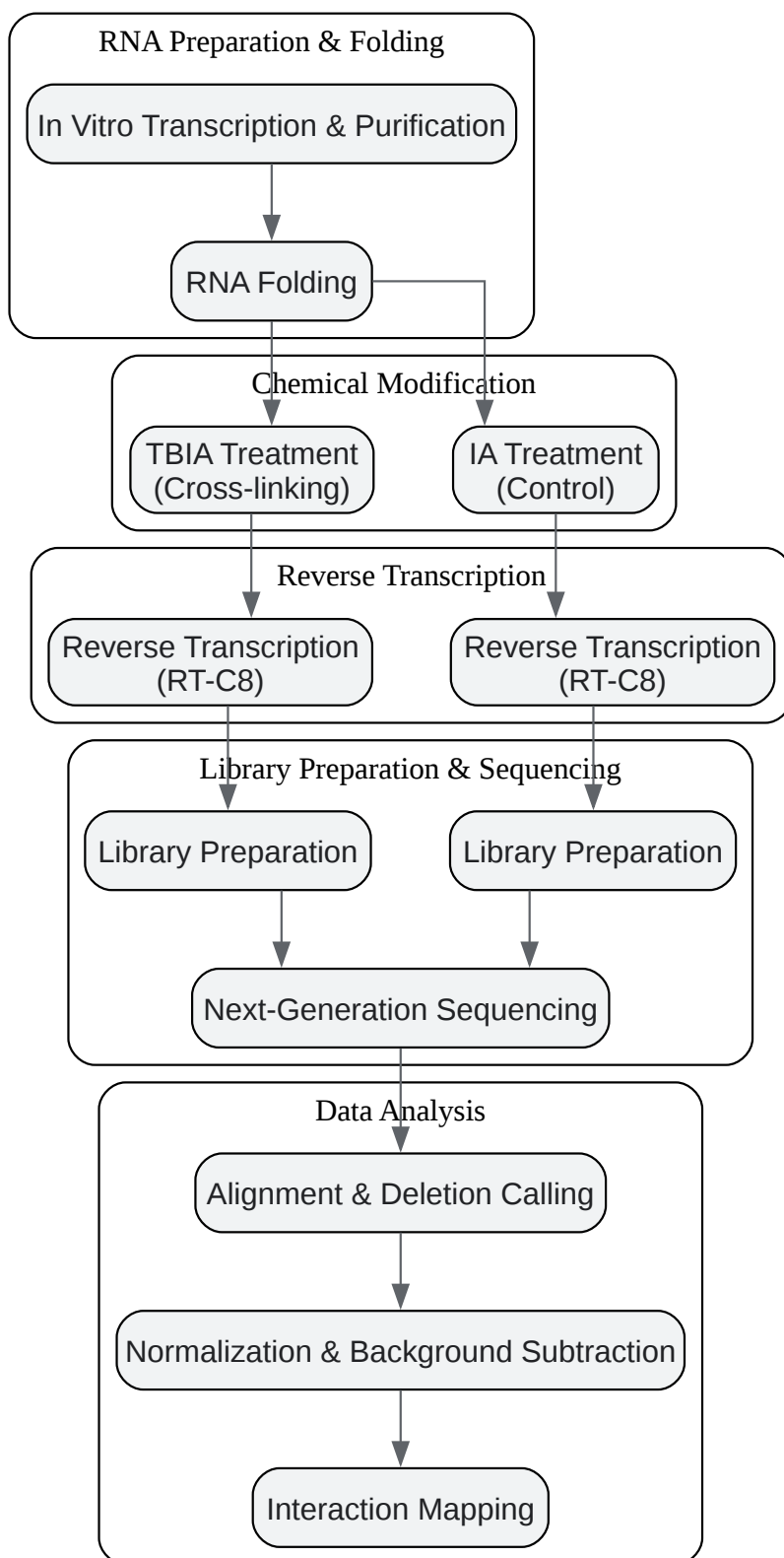
The quantitative data obtained from SHAPE-JuMP experiments can be summarized to provide insights into the RNA's structural features.

RNA Target	Reagent	Average Deletion Length (nucleotides)	Deletion Rate (deletions per read)	Median Through-Space Distance (Å)
RNase P	TBIA	>50	>0.01	~23
RNase P	IA	<50	<0.005	N/A
Group II Intron	TBIA	>50	>0.01	~23
Group II Intron	IA	<50	<0.005	N/A

Note: The values presented in this table are approximate and synthesized from published data for illustrative purposes.[\[1\]](#) Actual values will vary depending on the specific RNA and experimental conditions.

Mandatory Visualization

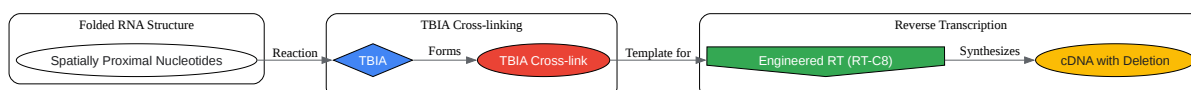
SHAPE-JuMP Experimental Workflow



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Caption: SHAPE-JuMP Experimental Workflow.

TBIA Cross-linking and Deletion Formation



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Caption: Principle of **TBIA** cross-linking and deletion formation.

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References

- 1. Direct mapping of higher-order RNA interactions by SHAPE-JuMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying proximal RNA interactions from cDNA-encoded crosslinks with ShapeJumper - PMC [pmc.ncbi.nlm.nih.gov]
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